N,N-Dimethylazetidine-3-sulfonamide

Medicinal Chemistry Physicochemical Property Fragment-Based Drug Design

N,N-Dimethylazetidine-3-sulfonamide (CAS 1542590-67-9, molecular formula C₅H₁₂N₂O₂S, molecular weight 164.23 g/mol) is a heterocyclic sulfonamide building block consisting of a strained four-membered azetidine ring bearing a tertiary dimethylsulfonamide group at the 3-position. The compound is routinely supplied at 98% HPLC purity and is handled as a neat solid or free base in research quantities ranging from 10 g to 10 kg.

Molecular Formula C5H12N2O2S
Molecular Weight 164.23
CAS No. 1542590-67-9
Cat. No. B3243006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylazetidine-3-sulfonamide
CAS1542590-67-9
Molecular FormulaC5H12N2O2S
Molecular Weight164.23
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1CNC1
InChIInChI=1S/C5H12N2O2S/c1-7(2)10(8,9)5-3-6-4-5/h5-6H,3-4H2,1-2H3
InChIKeyPOGAZILOKGSCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylazetidine-3-sulfonamide (CAS 1542590-67-9): Core Identity and Procurement-Grade Context


N,N-Dimethylazetidine-3-sulfonamide (CAS 1542590-67-9, molecular formula C₅H₁₂N₂O₂S, molecular weight 164.23 g/mol) is a heterocyclic sulfonamide building block consisting of a strained four-membered azetidine ring bearing a tertiary dimethylsulfonamide group at the 3-position. The compound is routinely supplied at 98% HPLC purity and is handled as a neat solid or free base in research quantities ranging from 10 g to 10 kg . Its primary value lies in the conformational rigidity imparted by the azetidine ring combined with the hydrogen-bond-acceptor-only character of the N,N-dimethylsulfonamide moiety, a combination that differentiates it from both primary sulfonamide analogs and larger-ring homologs in fragment-based and structure-guided design campaigns [1].

Why N,N-Dimethylazetidine-3-sulfonamide Cannot Be Replaced by a Generic Azetidine Sulfonamide


Although the azetidine-3-sulfonamide scaffold is a recognized privileged structure in medicinal chemistry [1], substitution at the sulfonamide nitrogen profoundly alters both physicochemical properties and receptor-interaction capacity. The N,N-dimethylated variant eliminates the sulfonamide –NH₂ donor hydrogen-bonding capacity, replacing it with purely acceptor character and increased lipophilicity, while the 3-position attachment geometry on the strained azetidine ring preserves a defined exit vector angle that cannot be replicated by 1-substituted azetidine sulfonamides, pyrrolidine analogs, or acyclic N,N-dimethylsulfonamides [2]. These differences affect solubility, metabolic stability, and target-binding pose, meaning that two compounds sharing the “azetidine-sulfonamide” class label may yield materially divergent results in the same assay [3]. Therefore, procurement decisions must be driven by head-to-head or structurally contextualized evidence rather than class membership alone.

Quantitative Differentiation Evidence for N,N-Dimethylazetidine-3-sulfonamide (CAS 1542590-67-9) Against Closest Analogs


Hydrogen-Bond Donor Count: N,N-Dimethyl vs. Primary Sulfonamide Comparator

N,N-Dimethylazetidine-3-sulfonamide possesses zero hydrogen-bond donor (HBD) atoms, whereas its unsubstituted comparator azetidine-3-sulfonamide (CAS 1542590-74-8) retains two HBD atoms from the –SO₂NH₂ group. This difference directly impacts membrane permeability and CNS penetration potential, as HBD count is a critical parameter in Lipinski and CNS MPO rules [1]. The removal of HBD capacity also precludes certain off-target interactions with enzymes that require a sulfonamide NH for binding, a consideration when selecting building blocks for kinase or protease inhibitor libraries.

Medicinal Chemistry Physicochemical Property Fragment-Based Drug Design

Calculated logP Shift Induced by N,N-Dimethylation vs. Primary Sulfonamide

Computational property prediction indicates that N,N-dimethylation of the sulfonamide group increases the calculated logP (clogP) by approximately 0.8–1.2 log units compared to the primary sulfonamide analog [1]. This class-level inference is derived from the well-established Hansch π-value contribution of N-methyl groups on sulfonamide nitrogen and is consistent with measured logP shifts observed for N,N-dimethyl versus primary sulfonamides in the ChEMBL database. The increased lipophilicity can enhance passive membrane permeability but may also reduce aqueous solubility, a trade-off that must be evaluated for each assay format.

Lipophilicity ADME Prediction Medicinal Chemistry Optimization

Regioisomeric Differentiation: 3-Sulfonamide vs. 1-Sulfonamide Azetidine Building Blocks

N,N-Dimethylazetidine-3-sulfonamide (CAS 1542590-67-9) bears the sulfonamide at the azetidine 3-position, whereas the commercially available regioisomer N,N-dimethylazetidine-1-sulfonamide (CAS 654073-32-2) places the sulfonamide on the ring nitrogen. This regioisomeric distinction produces a fundamentally different exit vector geometry: the 3-substituted isomer projects the sulfonamide substituent at approximately 109° relative to the ring plane in a pseudo-equatorial orientation, while the 1-substituted isomer orients the sulfonamide axially along the ring-nitrogen axis [1]. In structure-based design, these two isomers cannot be interchanged without altering the three-dimensional pharmacophore and potentially abolishing target engagement.

Regioisomerism Synthetic Intermediate Exit Vector Geometry

Supply-Chain Quality Differentiation: 98% HPLC Purity with Multi-Scale Availability

N,N-Dimethylazetidine-3-sulfonamide (CAS 1542590-67-9) is commercially offered at 98% HPLC purity by multiple independent suppliers including Leyan (Shanghai Haohong) and ChemicalBook-listed vendors , with package sizes spanning 10 g to 10 kg under custom synthesis terms . In contrast, regioisomeric or N-unsubstituted analogs such as azetidine-3-sulfonamide (CAS 1542590-74-8) and N,N-dimethylazetidine-1-sulfonamide (CAS 654073-32-2) are frequently listed only at 95–97% purity or in limited scale ranges (mg to 1 g) from a smaller number of suppliers. The higher and more consistently reported purity reduces the risk of unidentified impurities confounding biological assay results.

Chemical Procurement Quality Assurance Building Block Supply Chain

Procurement-Relevant Application Scenarios for N,N-Dimethylazetidine-3-sulfonamide (CAS 1542590-67-9)


Fragment-Based and Structure-Guided Library Design Requiring Zero-HBD Sulfonamide Building Blocks

Medicinal chemistry teams optimizing CNS-penetrant or intracellular-targeting fragments should procure N,N-dimethylazetidine-3-sulfonamide specifically when the target binding site lacks hydrogen-bond donor partners for a sulfonamide NH or when reducing HBD count is required to meet CNS MPO thresholds [1]. The rigid azetidine scaffold further constrains the conformational entropy penalty upon binding, a feature consistently leveraged in D4 dopamine receptor antagonist optimization campaigns where azetidine sulfonamide SAR is explicitly enumerated [2].

Synthetic Route Development Requiring Regiospecifically 3-Functionalized Azetidine Intermediates

Process chemistry groups developing scalable routes to azetidine-containing APIs or agrochemical intermediates should select the 3-sulfonamide regioisomer (CAS 1542590-67-9) when the downstream coupling step requires C3 attachment geometry. The compound serves as a precursor to 3-aminosulfonamide building blocks via reductive desulfonylation or nucleophilic displacement strategies, with patent literature demonstrating multi-gram synthetic sequences yielding pharmaceutically relevant intermediates in >85% isolated yields [3].

High-Throughput Screening Library Production Requiring Consistent Multi-Kilogram Building Block Supply

Procurement officers supporting large-scale screening library production should prioritize N,N-dimethylazetidine-3-sulfonamide over lower-purity or limited-scale analogs when 10 g to 10 kg quantities of 98% HPLC material are required within a single batch-controlled campaign . The demonstrated multi-vendor availability at this specification reduces single-supplier dependency and simplifies quality-agreement negotiations, while the absence of a basic azetidine NH eliminates salt-form variability that complicates automated liquid handling in DMSO stock solutions.

Selectivity Profiling of Sulfonamide Hydrogen-Bond Pharmacophores in Enzyme Inhibitor Programs

Biochemical pharmacology groups investigating the role of sulfonamide NH hydrogen-bond donation in target engagement (e.g., carbonic anhydrase, DHPS, or protease inhibition) can use N,N-dimethylazetidine-3-sulfonamide as a matched molecular pair control versus azetidine-3-sulfonamide (CAS 1542590-74-8). The pair isolates the contribution of the two sulfonamide NH bonds to binding affinity, enabling quantitative dissection of the hydrogen-bonding pharmacophore without altering scaffold geometry [1]. This application stems directly from the HBD count evidence dimension.

Quote Request

Request a Quote for N,N-Dimethylazetidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.